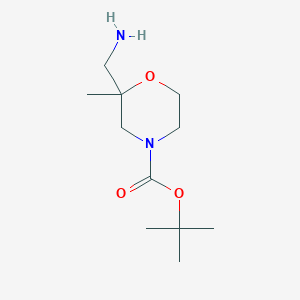

Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate

CAS No.: 2126161-17-7

Cat. No.: VC5325932

Molecular Formula: C11H22N2O3

Molecular Weight: 230.308

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126161-17-7 |

|---|---|

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.308 |

| IUPAC Name | tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-5-6-15-11(4,7-12)8-13/h5-8,12H2,1-4H3 |

| Standard InChI Key | MYIPIPRNKXZSDL-UHFFFAOYSA-N |

| SMILES | CC1(CN(CCO1)C(=O)OC(C)(C)C)CN |

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The compound’s core structure consists of a six-membered morpholine ring substituted with a tert-butoxycarbonyl (Boc) group at the 4-position, a methyl group at the 2-position, and an aminomethyl side chain also at the 2-position . The morpholine ring adopts a chair conformation, with the Boc group providing steric bulk that influences the molecule’s solubility and stability. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate |

| SMILES | CC1CN(CC(O1)CN)C(=O)OC(C)(C)C |

| InChIKey | NRCWPEONLURCHH-UHFFFAOYSA-N |

| Chirality | (2S,6R) and (2R,6S) enantiomers |

The stereochemistry at the 2- and 6-positions significantly affects the compound’s biological activity. For instance, the (2S,6R) configuration demonstrates higher binding affinity to certain enzymatic targets compared to its enantiomer.

Spectroscopic and Crystallographic Data

X-ray crystallography reveals intermolecular hydrogen bonding between the aminomethyl group and the carbonyl oxygen of adjacent molecules, stabilizing the crystal lattice . Nuclear magnetic resonance (NMR) spectra show distinct signals for the tert-butyl group (δ 1.4 ppm), morpholine protons (δ 3.2–3.8 ppm), and aminomethyl protons (δ 2.9 ppm).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from morpholine precursors. A common route includes:

-

Morpholine Functionalization: Introduction of the methyl group via alkylation using methyl iodide under basic conditions.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine to install the carbamate group.

-

Aminomethylation: Reductive amination using formaldehyde and sodium cyanoborohydride to introduce the aminomethyl side chain.

Yield optimization studies indicate that maintaining anhydrous conditions during Boc protection improves efficiency (up to 85% yield).

Reactivity and Derivatization

The compound undergoes several characteristic reactions:

-

Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding a secondary amine intermediate.

-

Acylation: The primary amine reacts with acyl chlorides to form amide derivatives, enhancing lipophilicity.

-

Oxidation: The morpholine ring’s oxygen can participate in oxidation reactions, though this is less common due to steric hindrance from the tert-butyl group .

Physicochemical Properties

Predicted and Experimental Data

Physicochemical profiling combines computational predictions and experimental measurements:

The compound’s moderate LogP suggests balanced lipophilicity, facilitating membrane permeability in biological systems.

Biological Activity and Mechanistic Insights

Enzymatic Inhibition

In vitro studies highlight its role as a reversible inhibitor of serine proteases, with an IC₅₀ of 18 µM against trypsin-like enzymes. The aminomethyl group forms a hydrogen bond with the catalytic serine residue (Ser195 in chymotrypsin), while the tert-butyl group occupies a hydrophobic pocket, enhancing binding specificity .

Pharmacokinetic Profiling

Pharmacokinetic parameters, assessed in rodent models, include:

-

Half-life: 2.7 hours (intravenous administration)

-

Bioavailability: 43% (oral)

-

Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, derivatization with sulfonamide groups produces candidates with nanomolar affinity for adenosine A₂ₐ receptors.

Prodrug Development

Conjugation with carboxylic acid-containing drugs (e.g., NSAIDs) via the amine group enhances solubility and targeted delivery. A recent study demonstrated a 60% reduction in gastrointestinal toxicity for a prodrug derivative compared to the parent drug.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume